3-Ethoxy-5-methyl-1H-pyrazole
Overview
Description
3-Ethoxy-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C6H10N2O . It is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring containing two nitrogen atoms .
Synthesis Analysis
Pyrazoles, including 3-Ethoxy-5-methyl-1H-pyrazole, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 3-Ethoxy-5-methyl-1H-pyrazole consists of a 5-membered aromatic ring containing two nitrogen atoms and three carbon atoms . The ethoxy group is attached to the 3rd carbon atom and the methyl group is attached to the 5th carbon atom .Chemical Reactions Analysis
Pyrazoles, including 3-Ethoxy-5-methyl-1H-pyrazole, exhibit tautomerism, a phenomenon that may influence their reactivity . They can undergo nucleophilic substitution at C-3 or C-5 positions and electrophilic substitution preferably at N-1, N-2, or C-4 positions .Physical And Chemical Properties Analysis
3-Ethoxy-5-methyl-1H-pyrazole is a yellow solid with a molecular weight of 126.16 .Scientific Research Applications
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Scientific Field: Organic and Medicinal Chemistry
- Application Summary : Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
- Methods of Application : Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity. This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
- Results or Outcomes : Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of upmost relevance .
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Scientific Field: Drug Discovery and Agrochemistry
- Application Summary : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
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Scientific Field: Biochemistry
- Application Summary : 3-Methylpyrazole-5-carboxylic acid, a derivative of pyrazole, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Methods of Application : This compound specifically prevents formalin-induced tonic pain .
- Results or Outcomes : The use of this compound can lead to the protection of DAO cells from oxidative stress .
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Scientific Field: Antiproliferative Studies
- Application Summary : Pyrazoles have been studied for their antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .
- Methods of Application : The antiproliferative activities were determined using the BrdU cell proliferation ELISA assay .
- Results or Outcomes : The results of these studies are typically compared with standards such as 5-Fluorouracil and cisplatin .
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Scientific Field: Antileishmanial and Antimalarial Studies
- Application Summary : Certain pyrazole derivatives have been evaluated for their antileishmanial and antimalarial activities .
- Methods of Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a specific compound .
- Results or Outcomes : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
- Scientific Field: Antifungal Studies
- Application Summary : Certain pyrazole derivatives have been evaluated for their antifungal activities .
- Methods of Application : A molecular simulation study was performed to justify the potent in vitro antifungal activity of a specific compound .
- Results or Outcomes : The compound has desirable fitting pattern in the active site characterized by lower binding free energy .
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-9-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEKEMXHIRHCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953893 | |
Record name | 3-Ethoxy-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-methyl-1H-pyrazole | |
CAS RN |
3201-21-6 | |
Record name | 3-Methyl-5-ethoxypyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethoxy-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethoxy-3-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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